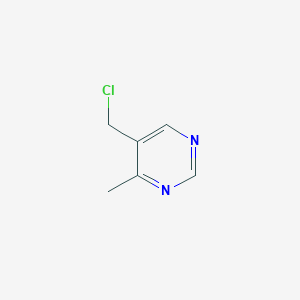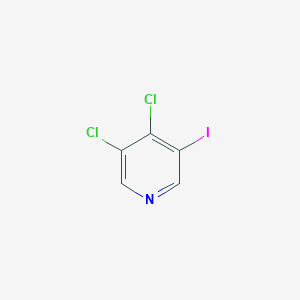
1-(2-Mercaptoethyl)-3-(fluorescein-5-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Mercaptoethyl)-3-(fluorescein-5-yl)thiourea is a compound that combines the properties of a thiourea derivative and a fluorescein moiety Thiourea derivatives are known for their diverse chemical reactivity and applications, while fluorescein is a widely used fluorescent dye
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Mercaptoethyl)-3-(fluorescein-5-yl)thiourea typically involves the reaction of fluorescein isothiocyanate with 2-mercaptoethylamine. The reaction is carried out in an appropriate solvent, such as dimethyl sulfoxide (DMSO) or ethanol, under controlled temperature conditions. The reaction proceeds through the formation of a thiourea linkage between the fluorescein and the mercaptoethylamine.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Mercaptoethyl)-3-(fluorescein-5-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The thiourea moiety can be reduced under specific conditions.
Substitution: The thiourea linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Reduced thiourea derivatives.
Substitution: Substituted thiourea compounds.
Aplicaciones Científicas De Investigación
1-(2-Mercaptoethyl)-3-(fluorescein-5-yl)thiourea has several scientific research applications, including:
Chemistry: Used as a fluorescent probe for detecting thiol-containing compounds.
Biology: Employed in labeling proteins and nucleic acids for fluorescence microscopy and flow cytometry.
Medicine: Potential use in diagnostic imaging and as a therapeutic agent due to its fluorescent properties.
Industry: Utilized in the development of fluorescent sensors and assays for various analytes.
Mecanismo De Acción
The mechanism of action of 1-(2-Mercaptoethyl)-3-(fluorescein-5-yl)thiourea is primarily based on its fluorescent properties. The fluorescein moiety absorbs light at a specific wavelength and emits light at a longer wavelength, making it useful for various imaging and detection applications. The thiourea linkage provides stability and reactivity, allowing the compound to interact with specific molecular targets, such as thiol groups in proteins.
Comparación Con Compuestos Similares
Fluorescein Isothiocyanate: A widely used fluorescent dye for labeling biomolecules.
Thiourea Derivatives: Compounds with diverse chemical reactivity and applications.
Uniqueness: 1-(2-Mercaptoethyl)-3-(fluorescein-5-yl)thiourea is unique due to its combination of a fluorescent dye and a thiourea moiety, providing both fluorescence and reactivity. This dual functionality makes it particularly useful for applications requiring both detection and interaction with specific molecular targets.
Propiedades
IUPAC Name |
1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(2-sulfanylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5S2/c26-13-2-5-17-19(10-13)29-20-11-14(27)3-6-18(20)23(17)16-4-1-12(9-15(16)21(28)30-23)25-22(32)24-7-8-31/h1-6,9-11,26-27,31H,7-8H2,(H2,24,25,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBOHFQBNWDTIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=S)NCCS)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1h-Pyrrolo[2,3-c]pyridin-5-ol](/img/structure/B8052470.png)
![5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B8052476.png)




![4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B8052525.png)







